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Compound of Interest

Compound Name: 3-Methoxy-2-nitrobenzonitrile

Cat. No.: B136439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methoxy-2-nitrobenzonitrile is a substituted aromatic compound with potential applications

in medicinal chemistry and materials science. Its unique electronic and steric properties, arising

from the ortho-positioning of the methoxy and nitro groups relative to the nitrile functionality,

make it an intriguing building block for the synthesis of more complex molecules. This technical

guide provides a comprehensive overview of its chemical properties, synthesis, and potential

biological relevance, tailored for professionals in research and drug development.

Chemical and Physical Properties
3-Methoxy-2-nitrobenzonitrile is a solid at room temperature.[1] A summary of its key

physical and chemical properties is presented in Table 1.
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Property Value Source

IUPAC Name 3-Methoxy-2-nitrobenzonitrile [1]

CAS Number 142596-50-7 [1]

Molecular Formula C₈H₆N₂O₃ [1]

Molecular Weight 178.15 g/mol

Physical Form Solid [1]

Storage
Sealed in dry, room

temperature
[1]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3-Methoxy-2-
nitrobenzonitrile is not readily available in the public domain, a plausible and efficient

synthetic route can be designed based on well-established organic chemistry reactions. The

most logical approach involves a two-step process starting from the commercially available 3-

Methoxy-2-nitrobenzoic acid.

Proposed Synthetic Pathway:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh9614f6b0?context=bbe
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh9614f6b0?context=bbe
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh9614f6b0?context=bbe
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh9614f6b0?context=bbe
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh9614f6b0?context=bbe
https://www.benchchem.com/product/b136439?utm_src=pdf-body
https://www.benchchem.com/product/b136439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Amidation

Step 2: Dehydration

3-Methoxy-2-nitrobenzoic acid

3-Methoxy-2-nitrobenzamide

1. SOCl₂
2. NH₃

SOCl₂ or Oxalyl Chloride

NH₃ (aq)

P₂O₅, POCl₃, or TFAA

3-Methoxy-2-nitrobenzonitrileDehydrating Agent

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-Methoxy-2-nitrobenzonitrile.

Experimental Protocol:

Step 1: Synthesis of 3-Methoxy-2-nitrobenzamide

Activation of the Carboxylic Acid: To a solution of 3-methoxy-2-nitrobenzoic acid (1.0 eq) in a

dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl

chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of

dimethylformamide (DMF) can be added if oxalyl chloride is used. The reaction mixture is

then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The

solvent and excess reagent are removed under reduced pressure to yield the crude acid

chloride.

Amidation: The crude acid chloride is dissolved in a dry, inert solvent (e.g., DCM or THF) and

cooled to 0 °C. A solution of aqueous ammonia (excess) is added dropwise with vigorous

stirring. The reaction is allowed to warm to room temperature and stirred for an additional 1-2
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hours. The resulting solid is collected by filtration, washed with cold water, and dried to afford

3-methoxy-2-nitrobenzamide.

Step 2: Synthesis of 3-Methoxy-2-nitrobenzonitrile

Dehydration: The 3-methoxy-2-nitrobenzamide (1.0 eq) is mixed with a dehydrating agent

such as phosphorus pentoxide (P₂O₅, 2.0 eq), phosphorus oxychloride (POCl₃, 3.0 eq), or

trifluoroacetic anhydride (TFAA, 2.0 eq) in a suitable solvent (e.g., toluene for P₂O₅, or neat

for POCl₃ and TFAA). The mixture is heated to reflux for 2-6 hours, and the progress of the

reaction is monitored by thin-layer chromatography (TLC).

Work-up and Purification: After completion of the reaction, the mixture is cooled to room

temperature and carefully poured onto crushed ice. If an acidic reagent was used, the

mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The aqueous

layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is

removed under reduced pressure. The crude product is then purified by column

chromatography on silica gel to yield pure 3-methoxy-2-nitrobenzonitrile.

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative approach for the synthesis of 3-Methoxy-2-nitrobenzonitrile is the Sandmeyer

reaction, which involves the conversion of an aryl amine to an aryl nitrile via a diazonium salt

intermediate.[2][3][4]

3-Methoxy-2-nitroaniline Aryl Diazonium Salt
Intermediate

Diazotization

NaNO₂, HCl
0-5 °C

3-Methoxy-2-nitrobenzonitrileCyanation

CuCN, KCN
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Click to download full resolution via product page

Caption: Sandmeyer reaction pathway for 3-Methoxy-2-nitrobenzonitrile synthesis.

Spectroscopic Data (Predicted)
While experimental spectroscopic data for 3-Methoxy-2-nitrobenzonitrile is not widely

published, the expected spectral characteristics can be predicted based on the analysis of

similar compounds.

Spectroscopy Predicted Key Features

¹H NMR

- Aromatic protons (3H) exhibiting complex

splitting patterns in the range of 7.0-8.0 ppm. - A

singlet for the methoxy group protons (3H)

around 3.9-4.1 ppm.

¹³C NMR

- Aromatic carbons in the range of 110-160 ppm.

- A nitrile carbon signal around 115-120 ppm. - A

methoxy carbon signal around 55-60 ppm.

IR (Infrared)

- A sharp, strong absorption band for the nitrile

(C≡N) stretch around 2220-2240 cm⁻¹. - Strong

asymmetric and symmetric stretching bands for

the nitro group (NO₂) around 1520-1560 cm⁻¹

and 1345-1385 cm⁻¹, respectively. - C-O

stretching for the methoxy group around 1250

cm⁻¹.

Mass Spec (MS)
- A molecular ion peak (M⁺) corresponding to

the molecular weight of 178.15.

Biological Activity and Signaling Pathways
Specific pharmacological studies on 3-Methoxy-2-nitrobenzonitrile are limited. However, the

presence of the nitroaromatic and benzonitrile moieties suggests potential biological activities.

General Activity of Nitroaromatic Compounds:
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Nitroaromatic compounds are known to possess a broad spectrum of biological activities, often

acting as prodrugs that require reductive activation to exert their effects.[5] This reduction can

be carried out by various cellular reductases. The resulting reactive intermediates, such as

nitroso and hydroxylamine species, can interact with and inhibit the function of various

biomolecules, including enzymes and DNA.[6]

Potential as Enzyme Inhibitors:

The electron-withdrawing nature of the nitro and nitrile groups can influence the electronic

properties of the aromatic ring, potentially making 3-Methoxy-2-nitrobenzonitrile an inhibitor

of certain enzymes. For instance, some nitroaromatic compounds have been shown to inhibit

enzymes like xanthine oxidase.[7]

Modulation of Signaling Pathways:

Nitroaromatic compounds have been implicated in the modulation of various cellular signaling

pathways.[6] A key mechanism involves the generation of reactive nitrogen species upon

reduction, which can influence signaling cascades. For example, nitrated fatty acids, which are

endogenous signaling molecules, can modulate inflammatory pathways.[6] It is plausible that

synthetic nitroaromatics could interfere with similar pathways.
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Caption: Potential mechanism of action for 3-Methoxy-2-nitrobenzonitrile.

Conclusion
3-Methoxy-2-nitrobenzonitrile is a versatile chemical entity with potential for further

exploration in drug discovery and materials science. This guide provides a foundational

understanding of its properties, a plausible and detailed synthetic strategy, and an overview of

its potential biological relevance based on the known activities of related compounds. Further

experimental validation of the proposed synthesis and in-depth pharmacological evaluation are

warranted to fully elucidate the therapeutic potential of this and related molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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